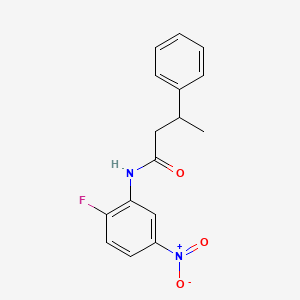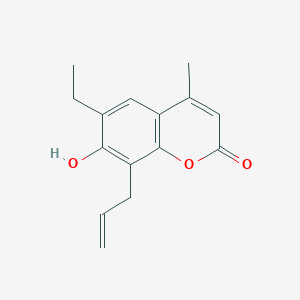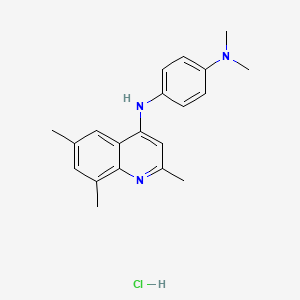
1-(benzyloxy)-3-(dicyclohexylamino)-2-propanol hydrochloride
Descripción general
Descripción
1-(benzyloxy)-3-(dicyclohexylamino)-2-propanol hydrochloride, commonly known as BDP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BDP is a white crystalline powder that is soluble in water and has a molecular weight of 401.99 g/mol. This compound has been studied extensively for its potential use in various scientific applications, including drug discovery, chemical synthesis, and biological research.
Mecanismo De Acción
The mechanism of action of BDP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. BDP has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BDP has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to induce apoptosis (programmed cell death) in cancer cells. BDP has also been shown to reduce the levels of beta-amyloid peptides in the brain, which may have implications for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDP in lab experiments is its relative ease of synthesis. The compound can be obtained in high yields with good purity, making it a cost-effective option for researchers. Another advantage of using BDP is its potent antitumor activity, which makes it a promising candidate for the development of new chemotherapeutic agents.
One of the limitations of using BDP in lab experiments is its relatively limited solubility in organic solvents, which may make it difficult to use in certain types of experiments. Another limitation of using BDP is its potential toxicity, which may require researchers to take special precautions when handling the compound.
Direcciones Futuras
There are a number of potential future directions for research on BDP. One area of research that may be promising is the development of new chemotherapeutic agents based on the structure of BDP. Another area of research that may be promising is the development of new treatments for Alzheimer's disease based on the ability of BDP to inhibit the aggregation of beta-amyloid peptides. Additionally, further research may be needed to fully understand the mechanism of action of BDP and to identify any potential side effects or toxicities associated with its use.
Aplicaciones Científicas De Investigación
BDP has been studied extensively for its potential use in various scientific applications. One of the most significant applications of BDP is in drug discovery. The compound has been shown to exhibit potent antitumor activity and has been studied as a potential chemotherapeutic agent. BDP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are a hallmark of the disease.
Propiedades
IUPAC Name |
1-(dicyclohexylamino)-3-phenylmethoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2.ClH/c24-22(18-25-17-19-10-4-1-5-11-19)16-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1,4-5,10-11,20-22,24H,2-3,6-9,12-18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTCFAHYMDYCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(COCC2=CC=CC=C2)O)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B3982620.png)

![5-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazole](/img/structure/B3982627.png)
![1-[2-(4-fluorophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3982634.png)
![N-(3,4-dichlorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3982641.png)
![N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3982648.png)

![(5-chloro-2-nitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B3982657.png)
acetate](/img/structure/B3982673.png)
![4-chloro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3982677.png)
![N-(sec-butyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3982681.png)
![3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B3982687.png)
![2-({[2-hydroxy-3-(2-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3982725.png)
